![molecular formula C16H21F3N2O3 B6142386 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate CAS No. 872103-75-8](/img/structure/B6142386.png)
2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate, or TF-N-MEPE, is a synthetic compound that has been studied for its potential applications in the field of organic chemistry. This compound has been found to display a wide range of properties, from its ability to act as a reagent in organic synthesis to its potential use as a drug.
Wissenschaftliche Forschungsanwendungen
TF-N-MEPE has been studied for its potential applications in the field of organic chemistry, as it has been found to act as a reagent in organic synthesis. This compound has been used in the synthesis of various compounds, such as 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate esters, which have been found to display anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, TF-N-MEPE has been studied for its potential use as a drug, as it has been found to display anti-inflammatory, anti-bacterial, and anti-fungal properties.
Wirkmechanismus
The mechanism of action of TF-N-MEPE is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators that are involved in a variety of inflammatory processes. By inhibiting the activity of COX-2, TF-N-MEPE can reduce the production of prostaglandins, thus reducing inflammation.
Biochemical and Physiological Effects
TF-N-MEPE has been found to display a variety of biochemical and physiological effects, including anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, TF-N-MEPE has been found to reduce the production of prostaglandins, which are involved in a variety of inflammatory processes. Furthermore, TF-N-MEPE has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
TF-N-MEPE has been found to be a useful reagent in organic synthesis, as it can be used to synthesize a variety of compounds. Additionally, TF-N-MEPE has been found to display a variety of biochemical and physiological effects, which can be studied in the laboratory. However, there are some limitations to the use of TF-N-MEPE in laboratory experiments, as it is a highly reactive compound and can be difficult to work with. Additionally, TF-N-MEPE is a synthetic compound, so it is not readily available in nature and must be synthesized in the laboratory.
Zukünftige Richtungen
The potential applications of TF-N-MEPE are numerous and varied, and there are many possible future directions for research. For example, TF-N-MEPE could be studied for its potential use as a drug, as it has been found to display anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, TF-N-MEPE could be studied for its potential use in the synthesis of other compounds, such as 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate esters. Furthermore, TF-N-MEPE could be studied for its potential use as a catalyst in organic synthesis, as it has been found to be a highly reactive compound. Finally, TF-N-MEPE could be studied for its potential use in the development of new materials, as it has been found to display a wide range of properties.
Synthesemethoden
TF-N-MEPE can be synthesized by a variety of methods, including direct synthesis, aldol condensation, and nucleophilic substitution. Direct synthesis involves the direct reaction of 2,2,2-trifluoroethanol with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl) ethyl carbamate. This reaction is typically conducted in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. Aldol condensation involves the reaction of 2,2,2-trifluoroethanol with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl) ethyl carbamate in the presence of an aldehyde, such as benzaldehyde or formaldehyde. Finally, nucleophilic substitution involves the reaction of 2,2,2-trifluoroethanol with 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl carbamate in the presence of a nucleophile, such as an alcohol or an amine.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-23-13-6-4-12(5-7-13)14(21-8-2-3-9-21)10-20-15(22)24-11-16(17,18)19/h4-7,14H,2-3,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAOEAKLWXYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)OCC(F)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122923 | |
| Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872103-75-8 | |
| Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872103-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)


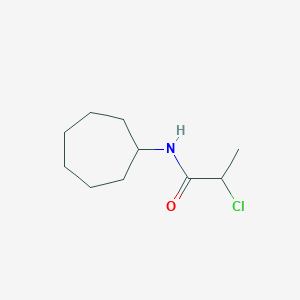
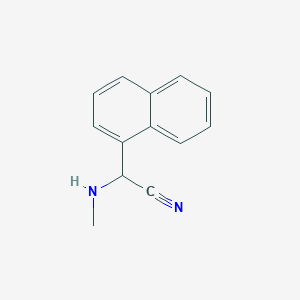
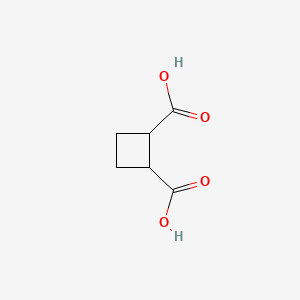

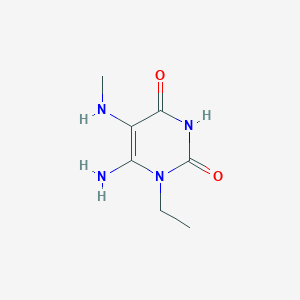
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142353.png)
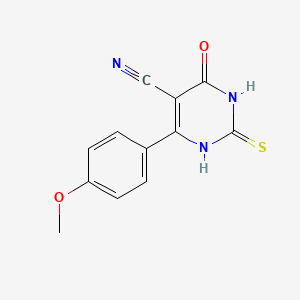

methanamine](/img/structure/B6142383.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)